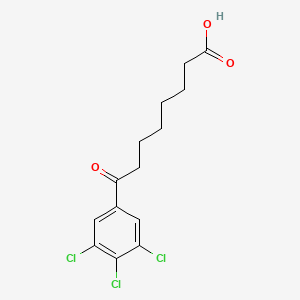

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, commonly referred to as 8-(TPCO) is a synthetic organic compound with the molecular formula C8H6Cl3O3. It is a white, crystalline solid with a melting point of 152-155 °C. 8-(TPCO) is widely used in laboratory experiments due to its unique properties and its ability to act as a versatile reagent in organic synthesis.

Scientific Research Applications

Macrolactamisation Procedures

Bosch et al. (1993) describe the conversion of ω-Azido acids into macrolactams, a significant process in organic synthesis. They focus on the activation of carboxyl groups in compounds like 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid, which aids in the synthesis of macrolactams under specific conditions, emphasizing the role of such compounds in complex chemical transformations (Bosch, Romea, Urpí, & Vilarrasa, 1993).

Radiotracer Development

Lee et al. (2004) developed a novel radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This highlights the potential of this compound derivatives in medical imaging and diagnostic applications, particularly in liver function assessment (Lee et al., 2004).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted molecular docking and structural studies on butanoic acid derivatives, which include compounds similar to this compound. Their research provides insight into the chemical behavior and potential biological activities of these compounds, indicating their relevance in pharmacological research (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Photocatalytic Water Treatment

Gaya et al. (2010) explored the photocatalytic removal of 2,4,6-trichlorophenol, a structural analogue of this compound, from water using commercial ZnO powder. This study underscores the environmental applications of similar compounds in water treatment processes (Gaya, Abdullah, Hussein, & Zainal, 2010).

Anaerobic Transformation in Environmental Systems

Madsen & Aamand (1992) investigated the anaerobic transformation and toxicity of trichlorophenols in stable enrichment cultures. Their findings are relevant to understanding how derivatives of this compound might behave in similar environmental settings (Madsen & Aamand, 1992).

Properties

IUPAC Name |

8-oxo-8-(3,4,5-trichlorophenyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl3O3/c15-10-7-9(8-11(16)14(10)17)12(18)5-3-1-2-4-6-13(19)20/h7-8H,1-6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGCXMNPYQUGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.